molecular formula C10H12O3S B1320107 4-(Thiophen-2-yl)oxane-4-carboxylic acid CAS No. 880166-18-7

4-(Thiophen-2-yl)oxane-4-carboxylic acid

Cat. No.: B1320107
CAS No.: 880166-18-7
M. Wt: 212.27 g/mol
InChI Key: VWYOZQWRYINSBP-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)oxane-4-carboxylic acid is an organic compound with the molecular formula C10H12O3S. This compound features a thiophene ring, which is a five-membered ring containing a sulfur atom, attached to an oxane ring with a carboxylic acid functional group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)oxane-4-carboxylic acid typically involves the condensation of thiophene derivatives with oxane precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, such as copper(I) thiophene-2-carboxylate, to facilitate Ullmann coupling reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Thiophen-2-yl)oxane-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)oxane-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivities. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antioxidant activity may involve scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    Thiophene-3-carboxylic acid: Another isomer of thiophene carboxylic acid with different substitution patterns.

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents

Uniqueness

4-(Thiophen-2-yl)oxane-4-carboxylic acid is unique due to its combination of a thiophene ring and an oxane ring with a carboxylic acid functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-thiophen-2-yloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-9(12)10(3-5-13-6-4-10)8-2-1-7-14-8/h1-2,7H,3-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYOZQWRYINSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597760
Record name 4-(Thiophen-2-yl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880166-18-7
Record name 4-(Thiophen-2-yl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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